Pyridine, 2,2'-sulfonylbis-
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Overview
Description
Pyridine, 2,2’-sulfonylbis- is a chemical compound with the molecular formula C10H8N2O2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are widely recognized for their significant roles in pharmaceuticals, natural products, and functional materials
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-sulfonylbis- typically involves the reaction of pyridine derivatives with sulfonylating agents. One common method is the reaction of 2-pyridyl sulfone with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of Pyridine, 2,2’-sulfonylbis- may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,2’-sulfonylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of pyridine derivatives .
Scientific Research Applications
Pyridine, 2,2’-sulfonylbis- has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Pyridine, 2,2’-sulfonylbis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Pyridine: A basic aromatic heterocycle with a nitrogen atom, widely used in pharmaceuticals and agrochemicals.
Dihydropyridine: A derivative of pyridine with two additional hydrogen atoms, known for its role in calcium channel blockers.
Piperidine: A saturated six-membered ring with one nitrogen atom, used in the synthesis of various alkaloids and pharmaceuticals.
Uniqueness: Pyridine, 2,2’-sulfonylbis- is unique due to its sulfonyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other pyridine derivatives .
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-pyridin-2-ylsulfonylpyridine |
InChI |
InChI=1S/C10H8N2O2S/c13-15(14,9-5-1-3-7-11-9)10-6-2-4-8-12-10/h1-8H |
InChI Key |
USKQCXYRFGJOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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